N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the dimethylamino group, furan ring, and morpholine moiety, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-23(2)18(19-8-5-12-26-19)14-22-20(25)24-11-13-27-21(15-24)10-9-16-6-3-4-7-17(16)21/h3-8,12,18H,9-11,13-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFBNRXQMMUAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)N1CCOC2(C1)CCC3=CC=CC=C23)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted indene derivative.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Attachment of the dimethylamino group: This step often involves the use of a dimethylamine source under basic conditions.
Formation of the morpholine ring: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carboxamide group may produce corresponding amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups may enable it to engage in various binding interactions and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2’,5’-dioxospiro[1,2-dihydroindene-3,4’-imidazolidine]-1’-yl)acetamide
- Furan-2-carbaldehyde derivatives
- Dihydronaphthofuran derivatives
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
